molecular formula C9H8N2 B019350 5-Aminoquinoline CAS No. 611-34-7

5-Aminoquinoline

Cat. No. B019350
CAS RN: 611-34-7
M. Wt: 144.17 g/mol
InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminoquinoline and its derivatives has been a subject of extensive research, exploring various synthetic routes and chemical transformations. Notable methods include improved synthesis procedures through modifications of reaction conditions such as the Truce-Smiles rearrangement, leading to the formation of complex structures like furo[2,3-c]isoquinolines and subsequent derivatives (Okuda et al., 2010). Another approach involved the cyclization reactions of bis(cyanophenyl) propionitriles, culminating in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the degradation of red pigments (Ando et al., 1974).

Molecular Structure Analysis

Quantum chemical and spectroscopic investigations of 5-Aminoquinoline have provided deep insights into its molecular structure. Studies using Fourier Transform Infrared (FTIR), FT-Raman spectroscopy, and nuclear magnetic resonance (NMR) have elucidated the vibrational modes, chemical shifts, and electronic properties of the compound, including the analysis of HOMO and LUMO energies through time-dependent DFT approaches (Arjunan et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 5-Aminoquinoline is highlighted by its photochemistry in various solvent environments. Studies have shown that its photophysical properties significantly vary between protic and aprotic solvents, demonstrating sensitivity to solvent polarity and hydrogen bonding ability (Bridhkoti et al., 2011). Additionally, its interaction with metal ions, forming stable metalloquinolates, showcases its versatile chemical behavior and potential applications in materials science (Li & Xu, 2008).

Physical Properties Analysis

The study of 5-Aminoquinoline's physical properties, particularly its fluorescence and phosphorescence in various media, reveals significant insights into its photophysical behavior. Its fluorescence characteristics are modulated by the solvent's dielectric properties, with notable quenching effects in strongly hydrogen-bonding or acidic aqueous media, suggesting intricate excited-state interactions and potential applications in fluorescence-based technologies (Schulman & Sanders, 1971).

Chemical Properties Analysis

5-Aminoquinoline's chemical properties, particularly its ability to undergo various reactions, including palladium-catalyzed amination, highlight its utility in organic synthesis. These reactions enable the rapid preparation of aminonaphthalenes and aminoquinolines from aryl bromides under microwave conditions, showcasing the compound's versatile reactivity and potential in medicinal chemistry and material science applications (Wang et al., 2003).

Scientific Research Applications

  • Vibrational Spectra Study : 5-AIQ is used in the study of its vibrational spectra and coordination effects on its vibrational frequencies, providing insights into its molecular structure and interactions (Ozel, Çelik, & Akyuz, 2009).

  • Fluorescent Probe in Solvent Mixtures : It serves as a fluorescent probe for preferential solvation in binary solvent mixtures, helping to understand solvent polarity and solute-solvent hydrogen bonding (Das, Singha, Singh, & Datta, 2021).

  • PARP Inhibitor in Cardiac Hypertrophy : 5-Aminoisoquinoline, a poly(ADP-ribose) polymerase (PARP) inhibitor, is significant in attenuating left ventricular dysfunction and hypertrophy, highlighting its potential therapeutic applications (Balakumar & Singh, 2006).

  • Study of Ligand-Substrate Interactions : Its displacement from platinum(II) complexes by phosphines is used to study ligand-substrate interactions, aiding in the understanding of chemical reactivity (Romeo, Arena, & Scolaro, 1992).

  • Drug Development for α1-Adrenoceptor Ligands : 4-aminoquinoline compounds are explored for the development of α1-adrenoceptor selective ligands, indicating its potential in medicinal chemistry (Chen et al., 2013).

  • Inhibition of Monoamine Oxidase : 5-Phenoxy 8-aminoquinoline analogs are potent inhibitors of human monoamine oxidase A and B, which is important for understanding their mechanism in neural function and as potential therapeutic agents (Chaurasiya et al., 2012).

  • Reduction of Liver Injury : 5-AIQ can reduce liver injury caused by ischemia-reperfusion in rats, showing its potential in therapy for conditions associated with ischemia-reperfusion of the liver (Mota-Filipe et al., 2002).

  • Cell and Tissue Protection : 5-AIQ ameliorates damage to cells and tissues following reperfusion of ischemic tissue, indicating its protective activity in models of hemorrhagic shock and anti-inflammatory activity in vivo (Threadgill, 2015).

  • Fluorescence Studies in Complex Systems : It's a suitable fluorescent probe for studying dynamics in complex systems like hexane-alcohol mixtures (Das, Singh, Biswas, & Datta, 2019).

  • Antimalarial Drug Development : 5-AIQ derivatives, particularly 8-aminoquinolines, have been synthesized for their antimalarial activity, contributing significantly to the treatment of malaria (O’Neill et al., 2006); (Grewal, 1981); (Martínez et al., 2017).

  • Renal Function and Fibrosis : 5-AIQ treatment can attenuate long-term nephrotoxic effects, such as renal dysfunction and tubular lesions, associated with cisplatin treatment (Quesada et al., 2018).

  • Genotoxicity Evaluation : 5-AIQ does not possess genotoxic activity in vitro and in vivo systems, underscoring its therapeutic value (Vinod, Chandra, & Sharma, 2010).

  • Insights into Hepatitis C Virus Life Cycle : A novel anti-HCV molecule related to 5-AIQ could be used to understand the early steps of the HCV life cycle and delay the kinetics of viral infection (Vausselin et al., 2016).

  • Latent Malaria Treatment : 8-aminoquinoline therapy for latent malaria offers insights against endemic malaria, though its hemolytic toxicity is a concern (Baird, 2019).

  • Fluorescence Characteristics in Solvents : 5-AIQ's fluorescence is sensitive to hydrogen bonding in solvent mixtures, with its quenching in the presence of water being of particular interest (Bridhkoti, Joshi, & Pant, 2011); (Bridhkoti, Mishra, Joshi, & Pant, 2011).

  • Antimalarial Efficacy : WR 238605, an antimalarial drug related to 5-AIQ, has shown greater efficacy and less toxicity compared to primaquine, suggesting its potential in malaria treatment (Brueckner, Lasseter, Lin, & Schuster, 1998).

Safety And Hazards

5-Aminoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

properties

IUPAC Name

quinolin-5-amine
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InChI

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAFAKRAAMSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209978
Record name 5-Aminoquinoline
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Molecular Weight

144.17 g/mol
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Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Aminoquinoline
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Product Name

5-Aminoquinoline

CAS RN

611-34-7
Record name 5-Aminoquinoline
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Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 7:3 EtOAc/hexane to obtain 5-aminoquinoline as a brown solid (90 mg, 0.62 mmol, 16.8% yield).: mp 98-100° C. (lit. 108-109° C., Akita, Y., et. al., Synthesis, 1977, 792); 1H NMR (300 MHz, CDCl3) δ8.89 (dd, 1 H, J=4.13, 2.06 Hz), 8.18 (dd, 1 H, J=8.49, 0.93), 7.60-7.48 (om's, 2 H), 7.35 (dd, 1 H, J=8.56, 4.26), 6.83 (dd, 1 H, J=7.13, 1.31), 4.21 (br s, 2 H, N--H2); 13C NMR (75 MHz, CDCl3) δ150.2, 149.1, 142.2, 130.0, 129.5, 120.1, 119.6, 118.7, 110.0; MS (CI/CH4) 145.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
16.8%

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
834
Citations
N Pandey, MS Mehata, N Fatma, S Pant - Journal of Luminescence, 2019 - Elsevier
Fluorescence (FL) quenching of 5-aminoquinoline (5AQ) by Ag + ions has been studied in acetonitrile (ACN) using steady-state and time-resolved fluorescence techniques. In the …
Number of citations: 16 www.sciencedirect.com
V Arjunan, S Mohan, PS Balamourougane… - … Acta Part A: Molecular …, 2009 - Elsevier
The Fourier transform infrared (FTIR) and FT-Raman spectra of 5-aminoquinoline (5AQ) have been recorded in the range 4000–400 and 3500–100cm −1 , respectively. The complete …
Number of citations: 27 www.sciencedirect.com
N Puviarasan, V Arjunan… - Turkish Journal of …, 2004 - journals.tubitak.gov.tr
… Complete vibrational spectral assignments and analyses are available in the present work for 4-aminoquinaldine and 5-aminoquinoline molecules. The close agreement between the …
Number of citations: 60 journals.tubitak.gov.tr
N Pandey, MS Mehata, N Fatma, S Pant - Journal of Photochemistry and …, 2020 - Elsevier
The effect of silver ions ( A g + ) on the photophysical behavior of 5-aminoquinoline (5AQ) has been studied in an aqueous environment using steady-state and time-resolved …
Number of citations: 13 www.sciencedirect.com
AE Ozel, S Celik, S Akyuz - Journal of Molecular Structure, 2009 - Elsevier
Combined experimental and computational vibrational spectra of 5-aminoquinoline (5-AQ) and its zinc chloride complex {Zn(5-AQ) 2 Cl 2 }, together with the computational results of 5-…
Number of citations: 26 www.sciencedirect.com
JP Bridhkoti, HC Joshi, S Pant - Journal of luminescence, 2012 - Elsevier
In this paper we report the spectral and decay behavior of two probes viz. 5-aminoquinoline (5AQ) and 3-aminoquinoline (3AQ) in three different polymeric systems viz. poly methyl …
Number of citations: 7 www.sciencedirect.com
RP Dikshoorn - Recueil des Travaux Chimiques des Pays‐Bas, 1929 - Wiley Online Library
… On warming the calculated quantities of ethyl isocyanate and 5-aminoquinoline with a small … 5-aminoquinoline, 5 ccs. ethyl isocyanate and 200 ccs ether were sealed up in a thick …
Number of citations: 1 onlinelibrary.wiley.com
AK Singh, S Das, A Karmakar, A Kumar… - Physical Chemistry …, 2018 - pubs.rsc.org
… The present study is on 5-aminoquinoline (5AQ), a positional isomer of 3AQ (Fig. 1). Positional isomers are often associated with markedly different physical and chemical properties. …
Number of citations: 12 pubs.rsc.org
A Bilici, IH Gecibesler, I Kaya - Canadian Journal of Chemistry, 2017 - cdnsciencepub.com
… In this study, the enzyme-catalyzed oxidation reaction of 5-aminoquinoline was reported. The products obtained were characterized with the different analytical techniques: UV–visible (…
Number of citations: 5 cdnsciencepub.com
JP Bridhkoti, H Mishra, HC Joshi, S Pant - Spectrochimica Acta Part A …, 2011 - Elsevier
Photophysical properties of 5-aminoquinoline (5AQ) have been investigated in various non-polar and polar (protic and aprotic) solvents using steady state and time resolved …
Number of citations: 11 www.sciencedirect.com

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